Fmoc-5-methyl-DL-tryptophan
Overview
Description
Fmoc-5-methyl-DL-tryptophan, identified by CAS No. 138775-52-7, is a derivative of tryptophan. This compound is used extensively in peptide synthesis due to its unique structural properties and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group .
Mechanism of Action
Target of Action
Fmoc-5-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .
Pharmacokinetics
The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is well-documented .
Result of Action
The introduction and subsequent removal of the Fmoc group enable the synthesis of complex peptides . This process is crucial in proteomics research, drug discovery, and the study of protein-protein interactions .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence of bases in the environment would influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-5-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as tryptophan synthase and tryptophan hydroxylase, which are involved in the biosynthesis and metabolism of tryptophan. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide chain . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the structure and function of the resulting peptides .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase . These interactions can impact gene expression and cellular metabolism, leading to changes in cell function. For example, this compound may alter the production of serotonin and other metabolites derived from tryptophan, affecting neurotransmission and cellular communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The Fmoc group protects the amino group of tryptophan, allowing selective reactions to occur at other functional groups . This protection is crucial during solid-phase peptide synthesis (SPPS), where the Fmoc group is removed by base treatment to reveal the free amino group for subsequent coupling reactions . This compound can also inhibit or activate enzymes involved in tryptophan metabolism, influencing the production of downstream metabolites and altering cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway and serotonin production pathway . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase, influencing the conversion of tryptophan to various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes by amino acid transporters and may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting 5-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids to form peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-methyl-DL-tryptophan undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole ring or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as piperidine for Fmoc deprotection.
Major Products: The major products formed from these reactions include deprotected amino acids, modified indole derivatives, and various peptide sequences .
Scientific Research Applications
Fmoc-5-methyl-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Fmoc-tryptophan: Similar in structure but lacks the methyl group on the indole ring.
Fmoc-5-methyl-L-tryptophan: The L-enantiomer of Fmoc-5-methyl-DL-tryptophan.
Fmoc-5-hydroxytryptophan: Contains a hydroxyl group instead of a methyl group on the indole ring.
Uniqueness: this compound is unique due to the presence of the methyl group on the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFSFRZGVTQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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